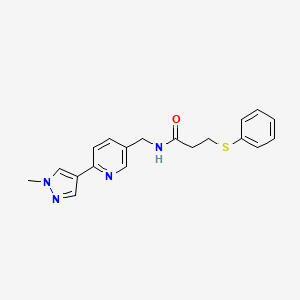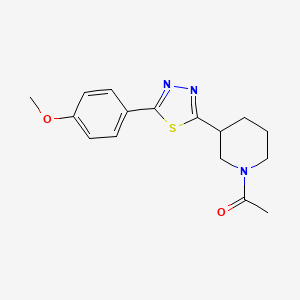
1-(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within the ring structure. This class of compounds is known for its diverse pharmacological activities, and modifications on the thiadiazole ring can lead to compounds with potential biological applications.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives involves the reaction of appropriate precursors under specific conditions. For instance, a similar compound was synthesized by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . Another synthesis method reported the condensation of 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones . These methods typically involve the use of catalysts and undergo various purification steps to obtain the desired product.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by spectroscopic methods such as IR, NMR, and sometimes single-crystal X-ray diffraction. The 1,3,4-thiadiazol ring is often nearly vertical with respect to the phenyl rings, as observed in a related compound . The molecular interactions, including hydrogen bonds and π-π stacking, contribute to the stability of the crystal structure and can influence the biological activity of the compound.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions. Electrochemical synthesis is one approach where the oxidation of a related compound, in the presence of nucleophiles, leads to the formation of arylthiobenzazoles . The electrochemically generated p-quinone imine can undergo Michael addition reactions with 2-SH-benzazoles, leading to the formation of disubstituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystallographic data, such as space group, cell dimensions, and density, provide insights into the solid-state properties of these compounds . The biological activity, such as antimicrobial activity, is often evaluated through qualitative and quantitative assays, revealing the potential of these compounds as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity :
- A study by Puthran et al. (2019) synthesized derivatives using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which have shown significant in vitro antimicrobial activity (Puthran et al., 2019).
- Another research by Patel et al. (2011) focused on synthesizing new pyridine derivatives, exhibiting variable and modest antimicrobial activity (Patel et al., 2011).
Antioxidant and Anticancer Activity :
- Tumosienė et al. (2020) researched derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, finding some to exhibit significant antioxidant and anticancer activities (Tumosienė et al., 2020).
Synthesis of Diverse Derivatives :
- Research by Abdelall et al. (2014) reported the synthesis of new 1,3,4-thiadiazole derivatives and their molecular docking studies for potential applications in treating tuberculosis (Abdelall, 2014).
- Wu (2013) synthesized a compound with 1,3,4-thiadiazol and performed crystal structure analysis, revealing interactions that could be important for biological activity (Wu, 2013).
Electrochemical Synthesis :
- Amani and Nematollahi (2012) conducted a study on the electrochemical synthesis of new compounds based on the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (Amani & Nematollahi, 2012).
Fluorescence Properties :
- Dong et al. (2012) synthesized a twisted π-Conjugated molecule related to the compound, which showed different fluorescent colors based on its crystal structure (Dong et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11(20)19-9-3-4-13(10-19)16-18-17-15(22-16)12-5-7-14(21-2)8-6-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNPFUNRHKSZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

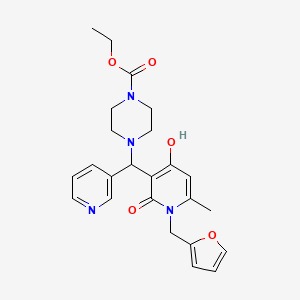
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3005615.png)

![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)
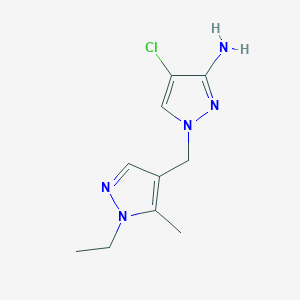
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)
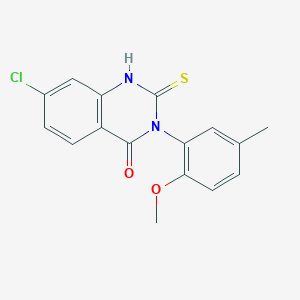
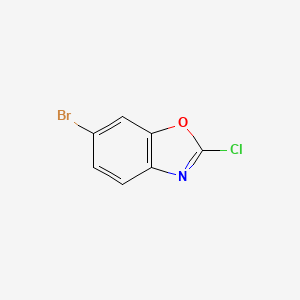
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)
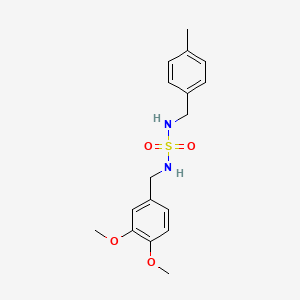
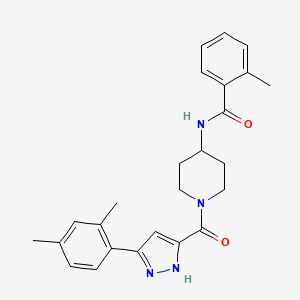
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)
